(E)-4-((2-(4-(2-ethoxy-2-oxoethyl)thiazol-2-yl)hydrazono)methyl)benzoic acid
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Overview
Description
(E)-4-((2-(4-(2-ethoxy-2-oxoethyl)thiazol-2-yl)hydrazono)methyl)benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-(4-(2-ethoxy-2-oxoethyl)thiazol-2-yl)hydrazono)methyl)benzoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Hydrazone Formation: The thiazole derivative is then reacted with hydrazine to form the hydrazone.
Condensation Reaction: The hydrazone is condensed with 4-formylbenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((2-(4-(2-ethoxy-2-oxoethyl)thiazol-2-yl)hydrazono)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-((2-(4-(2-ethoxy-2-oxoethyl)thiazol-2-yl)hydrazono)methyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its thiazole ring is known to interact with various biological targets, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could be a candidate for drug development, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-4-((2-(4-(2-ethoxy-2-oxoethyl)thiazol-2-yl)hydrazono)methyl)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole share the thiazole ring structure.
Benzoic Acid Derivatives: Compounds such as salicylic acid and acetylsalicylic acid (aspirin) are structurally related due to the benzoic acid moiety.
Uniqueness
What sets (E)-4-((2-(4-(2-ethoxy-2-oxoethyl)thiazol-2-yl)hydrazono)methyl)benzoic acid apart is the combination of the thiazole ring, hydrazone linkage, and ethoxy group. This unique structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(E)-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-2-22-13(19)7-12-9-23-15(17-12)18-16-8-10-3-5-11(6-4-10)14(20)21/h3-6,8-9H,2,7H2,1H3,(H,17,18)(H,20,21)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEMHFUPPXEXNT-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NN=CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)N/N=C/C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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